molecular formula C26H27ClN2O B6084994 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide

Cat. No.: B6084994
M. Wt: 419.0 g/mol
InChI Key: AIAACAPGUYHRFB-UHFFFAOYSA-N
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Description

N-[1-(bicyclo[221]hept-2-yl)ethyl]-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide is a complex organic compound with a unique structure that combines a bicyclic system, a quinoline moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide typically involves multiple steps:

    Formation of the bicyclic system: The bicyclo[2.2.1]hept-2-yl group can be synthesized through a Diels-Alder reaction involving cyclopentadiene and an appropriate dienophile.

    Quinoline synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the Skraup synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carboxamide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(bicyclo[22

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Material Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-phenylquinoline-4-carboxamide: Similar structure but lacks the chlorophenyl group.

    N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methylphenyl)-3-methylquinoline-4-carboxamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

N-[1-(bicyclo[221]hept-2-yl)ethyl]-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O/c1-15-24(26(30)28-16(2)22-13-17-10-11-18(22)12-17)21-8-3-4-9-23(21)29-25(15)19-6-5-7-20(27)14-19/h3-9,14,16-18,22H,10-13H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAACAPGUYHRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)NC(C)C4CC5CCC4C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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